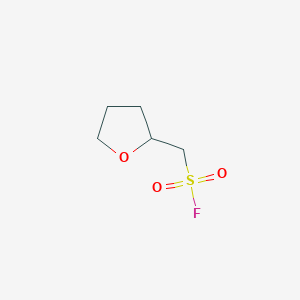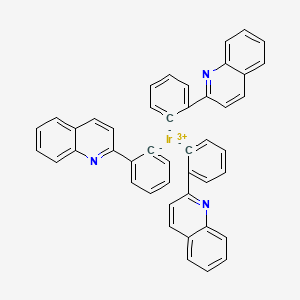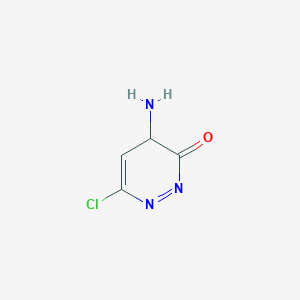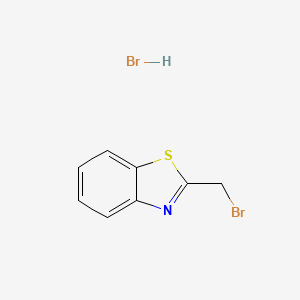
(5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Diméthyl-2-pyridin-4-yl-1,2,5,6-tétrahydropyrimidin-4-yl)hydrazine est un composé organique complexe qui présente un cycle pyridine fusionné avec un cycle tétrahydropyrimidine, et un groupe fonctionnel hydrazine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5,6-Diméthyl-2-pyridin-4-yl-1,2,5,6-tétrahydropyrimidin-4-yl)hydrazine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte pour assurer une production durable.
Analyse Des Réactions Chimiques
Types de réactions
(5,6-Diméthyl-2-pyridin-4-yl-1,2,5,6-tétrahydropyrimidin-4-yl)hydrazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène en conditions acides.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation pourrait donner un dérivé N-oxyde de pyridine, tandis que la réduction pourrait produire un cycle tétrahydropyrimidine entièrement saturé.
Applications de la recherche scientifique
Chimie
En chimie, (5,6-Diméthyl-2-pyridin-4-yl-1,2,5,6-tétrahydropyrimidin-4-yl)hydrazine est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses banques de produits chimiques pour la découverte de médicaments.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et comme sonde pour étudier les voies biochimiques. Son groupe hydrazine en fait un outil utile pour le marquage et la détection des biomolécules.
Médecine
En médecine, les dérivés de ce composé peuvent présenter des activités pharmacologiques telles que des propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires. La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Industrie
Dans l'industrie, (5,6-Diméthyl-2-pyridin-4-yl-1,2,5,6-tétrahydropyrimidin-4-yl)hydrazine peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que des polymères ou des catalyseurs.
Mécanisme d'action
Le mécanisme d'action de (5,6-Diméthyl-2-pyridin-4-yl-1,2,5,6-tétrahydropyrimidin-4-yl)hydrazine implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazine peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les acides nucléiques, inhibant potentiellement leur fonction. Cette interaction peut perturber les voies biochimiques clés, conduisant aux effets biologiques observés du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its hydrazine group makes it a useful tool for labeling and detecting biomolecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazoles : Ces composés contiennent également un cycle hétérocyclique et présentent des activités biologiques diverses.
Imidazoles : Connus pour leur large gamme de propriétés chimiques et biologiques.
Pyrazolines : Ces composés ont une structure cyclique hétéroaromatique à base d'azote et sont utilisés dans le développement de médicaments.
Unicité
Ce qui distingue (5,6-Diméthyl-2-pyridin-4-yl-1,2,5,6-tétrahydropyrimidin-4-yl)hydrazine, c'est sa combinaison unique d'un cycle pyridine, d'un cycle tétrahydropyrimidine et d'un groupe hydrazine. Cette structure offre une plateforme polyvalente pour les modifications chimiques et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C11H17N5 |
|---|---|
Poids moléculaire |
219.29 g/mol |
Nom IUPAC |
(5,6-dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-11(15-10(7)16-12)9-3-5-13-6-4-9/h3-8,11,14H,12H2,1-2H3,(H,15,16) |
Clé InChI |
UENJYYUDODBOOO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NC(N=C1NN)C2=CC=NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)





![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)


![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)

![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)
![3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12314869.png)
